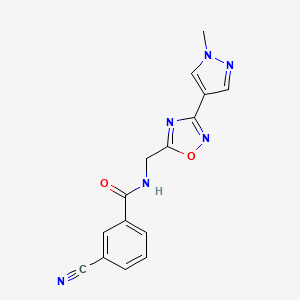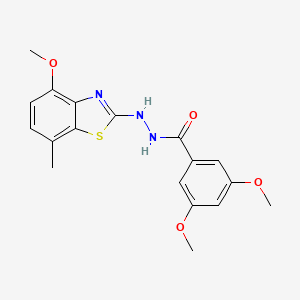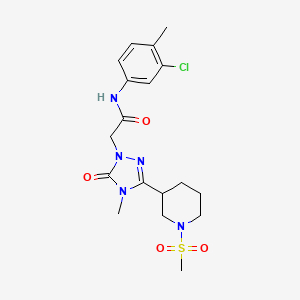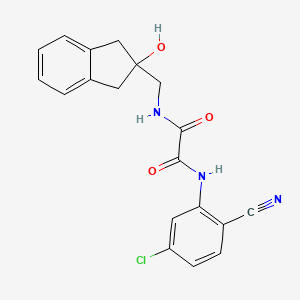
4-(4-ethoxyphenyl)-1-(2-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione
Vue d'ensemble
Description
The compound "4-(4-ethoxyphenyl)-1-(2-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione" is a structurally novel molecule that appears to be related to a series of compounds with potential biological activity. Although the exact compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated for their binding profiles, molecular structures, and potential as pharmacological tools or inhibitors for various enzymes .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting with the formation of an intermediate structure followed by further functionalization. For example, the synthesis of a potent serotonin-3 receptor antagonist involved the creation of a tritiated compound with a similar imidazole-thiazole backbone . Another study described the synthesis of an imidazo[2,1-b][1,3,4]thiadiazole derivative through a condensation reaction . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and theoretical calculations. For instance, X-ray diffraction analysis has been employed to determine the molecular and crystal structures of a tetrazole-thione derivative . Similarly, vibrational frequencies and molecular geometries have been investigated both experimentally and theoretically for a benzo[d]imidazole derivative . These studies provide insights into the conformational behavior and stability of such molecules, which would be relevant for the analysis of the target compound.
Chemical Reactions Analysis
The chemical reactivity of imidazole-thione derivatives can be inferred from studies on similar compounds. For example, the reactivity of an imidazo[2,1-b][1,3,4]thiadiazole derivative was characterized by its ability to undergo condensation reactions . Additionally, the competitive inhibition of dopamine beta-hydroxylase by thienylalkyl-imidazole-thiones suggests that the thione moiety in these compounds is critical for their biological activity . This information could be useful in predicting the types of chemical reactions that "this compound" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole-thione derivatives can be deduced from spectroscopic data and theoretical calculations. For instance, the vibrational spectrum and assignments of a benzo[d]imidazole derivative were determined using Fourier transform infrared spectroscopy and ab initio methods . The electronic properties, such as HOMO-LUMO analysis and hyperpolarizability, have also been calculated to assess the potential of these compounds in non-linear optics . These studies provide a foundation for understanding the properties of "this compound".
Applications De Recherche Scientifique
Synthesis and Labeling Techniques
- The synthesis of imidazolinethione type compounds, closely related to the compound , for use as dopamine beta‐hydroxylase inhibitors has been achieved. These compounds were synthesized in carbon-14 and tritium-labeled forms, indicating their potential in radiolabeled studies (Senderoff, Shilcrat, Levinson, & Heys, 1989).
Synthesis of Derivatives and Chemical Properties
- Research has been conducted on synthesizing functionalized imidazole derivatives, which can yield a variety of compounds with potential applications in chemical and medicinal fields (Sarıpınar et al., 2006).
Mass Spectrometry Analysis
- Mass spectrometry has been utilized to analyze substituted 1,3‐dihydro‐2H‐imidazole‐2‐thiones. This indicates the compound's relevance in analytical chemistry, particularly in understanding its fragmentation patterns and structural analysis (Cert & Trujillo Péerez-Lanzac, 1987).
Applications in Corrosion Inhibition
- Imidazole derivatives have been explored for their corrosion inhibition efficacy, which suggests that similar compounds, like 4-(4-ethoxyphenyl)-1-(2-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione, might also exhibit such properties (Prashanth et al., 2021).
Non-Linear Optical Behavior and Electronic Properties
- Research into the synthesis and structural characterization of similar compounds has shown their potential in non-linear optical behavior and electronic properties, which might be applicable in OLED devices and NLO applications (Ulahannan et al., 2020).
Biological Activity
- The imidazole ring, an integral part of this compound, is known for its biological activities, including antimicrobial and anticancer activities. This suggests potential pharmacological applications for the compound (Ramanathan, 2017).
Cardiotonic Agents
- Similar compounds have been synthesized and evaluated as cardiotonic agents, indicating potential cardiovascular applications (Schnettler, Dage, & Grisar, 1982).
Copper(I) Complexes Synthesis
- The synthesis and characterization of copper(I) complexes using related compounds have been explored, highlighting their potential in inorganic chemistry and material science (Jayasree & Aravindakshan, 2005).
Orientations Futures
Propriétés
IUPAC Name |
5-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-3-22-14-10-8-13(9-11-14)15-12-20(18(23)19-15)16-6-4-5-7-17(16)21-2/h4-12H,3H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWPVYGREZZHSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101323634 | |
| Record name | 5-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-1H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101323634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670798 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
688791-29-9 | |
| Record name | 5-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-1H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101323634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-cyano-N-[3-(morpholin-4-ylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]acetamide](/img/structure/B3016665.png)
![2-(3-Chlorophenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B3016666.png)


![methyl 3-[1-benzyl-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)piperidin-3-yl]propanoate](/img/structure/B3016671.png)





![3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-propylpurine-2,6-dione](/img/structure/B3016679.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B3016681.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B3016686.png)